molecular formula C9H12N2 B14715296 N,N-dimethylbenzamidine CAS No. 20548-18-9

N,N-dimethylbenzamidine

Cat. No.: B14715296
CAS No.: 20548-18-9
M. Wt: 148.20 g/mol
InChI Key: LNIGFYSAOIMZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylbenzamidine is an organic compound with the molecular formula C9H12N2. It is a derivative of benzamidine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzamidine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C6H5C(NH2)NH2} + 2 \text{CH3OSO2} \rightarrow \text{C6H5C(N(CH3)NH2} + 2 \text{NaOSO2} ]

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the methylation of benzamidine under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylbenzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form N,N-dimethylbenzylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: N,N-Dimethylbenzylamine.

    Substitution: Various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethylbenzamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.

    Biology: It is used in the study of enzyme inhibition, particularly as an inhibitor of serine proteases.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylbenzamidine involves its interaction with molecular targets such as enzymes and receptors. As a ligand, it can coordinate with metal ions in enzymes, altering their activity. In biological systems, it can inhibit the activity of serine proteases by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

    Benzamidine: The parent compound, which lacks the dimethyl groups.

    N,N-Dimethylbenzylamine: A reduced form of N,N-dimethylbenzamidine.

    N,N-Dimethylbenzamide: A related compound with a carbonyl group instead of an amidine group.

Uniqueness: this compound is unique due to its strong electron-donating properties, which make it an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.

Properties

CAS No.

20548-18-9

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N,N-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

LNIGFYSAOIMZNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.